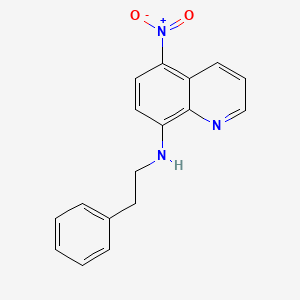![molecular formula C13H15N3O2 B4958725 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4958725.png)
1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone, also known as EMTEK, is a compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EMTEK is a triazole-based compound that possesses a unique structure, making it a promising candidate for use in different areas of research.
Mechanism of Action
The mechanism of action of 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone is not well understood. However, studies have suggested that it may act as a DNA intercalator, disrupting the structure of DNA and inhibiting DNA replication. This compound has also been found to inhibit the activity of certain enzymes, such as topoisomerases, which are involved in DNA replication.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. This compound has also been found to have anticancer properties, inhibiting the growth of cancer cells in vitro. Additionally, this compound has been found to have potential as a fluorescent probe for the detection of metal ions, making it a useful tool for studying metal ion homeostasis in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone in lab experiments is its ease of synthesis. This compound can be synthesized using a simple and efficient method, and the yield is high. Additionally, this compound has been found to have a wide range of potential applications in scientific research, making it a versatile tool for researchers.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to work with in aqueous environments. Additionally, the mechanism of action of this compound is not well understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for the study of 1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone. One potential area of research is the development of new drugs based on the structure of this compound. This compound has been found to have potential as a molecular scaffold for the development of new drugs, and further research in this area could lead to the discovery of novel therapeutics.
Another future direction for the study of this compound is the development of new fluorescent probes for the detection of metal ions. This compound has been found to have potential as a fluorescent probe, and further research in this area could lead to the development of new tools for studying metal ion homeostasis in cells.
Conclusion
In conclusion, this compound is a triazole-based compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound can be synthesized using a simple and efficient method, and it has been found to have a wide range of potential applications in scientific research. While the mechanism of action of this compound is not well understood, it has been found to have several biochemical and physiological effects. Further research in the area of this compound could lead to the development of new drugs and tools for studying metal ion homeostasis in cells.
Synthesis Methods
1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone can be synthesized using a simple and efficient method. The synthesis involves the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate, followed by the addition of sodium azide and copper (I) iodide. The reaction mixture is then subjected to a click reaction with propargyl bromide to form this compound. The yield of this reaction is high, and the product is easily purified through column chromatography.
Scientific Research Applications
1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone has been found to have several potential applications in scientific research. It has been studied for its antimicrobial, antifungal, and anticancer properties. This compound has also been found to have potential as a fluorescent probe for the detection of metal ions. Additionally, this compound has been studied for its potential use as a drug delivery system and as a molecular scaffold for the development of new drugs.
properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-5-methyltriazol-4-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-4-18-12-7-5-11(6-8-12)16-9(2)13(10(3)17)14-15-16/h5-8H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUBZAOPSMZNRHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4958645.png)
![4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,3,6-trichlorophenyl butyrate](/img/structure/B4958652.png)
![3-chloro-N-cyclopentyl-4-({1-[(2E)-2-methyl-2-butenoyl]-4-piperidinyl}oxy)benzamide](/img/structure/B4958658.png)


![N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4958677.png)

![5-acetyl-2-{[2-(3,4-dimethylphenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4958688.png)
![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4958696.png)
![1-allyl-5-{[1-(3-nitrophenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4958705.png)

![tert-butyl N-[(benzyloxy)carbonyl]valylglycinate](/img/structure/B4958733.png)
![7-(1-cyclopenten-1-yl)-N-formyl-3-methyl-N-(3-nitrophenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B4958742.png)